2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride

Salt selection Aqueous solubility Powder handling

2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride (CAS 1922897-45-7) is a piperidine‑4‑acetic acid derivative bearing an N‑(2,2,2‑trifluoroethyl) substituent, supplied as the hydrochloride salt. The free‑base form carries CAS 1159983‑47‑7.

Molecular Formula C9H15ClF3NO2
Molecular Weight 261.67
CAS No. 1922897-45-7
Cat. No. B2380231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride
CAS1922897-45-7
Molecular FormulaC9H15ClF3NO2
Molecular Weight261.67
Structural Identifiers
SMILESC1CN(CCC1CC(=O)O)CC(F)(F)F.Cl
InChIInChI=1S/C9H14F3NO2.ClH/c10-9(11,12)6-13-3-1-7(2-4-13)5-8(14)15;/h7H,1-6H2,(H,14,15);1H
InChIKeyPDIMWXKVKCXQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic Acid Hydrochloride (CAS 1922897-45-7) – Procurement-Relevant Chemical Identity and Baseline Properties


2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride (CAS 1922897-45-7) is a piperidine‑4‑acetic acid derivative bearing an N‑(2,2,2‑trifluoroethyl) substituent, supplied as the hydrochloride salt. The free‑base form carries CAS 1159983‑47‑7. Its molecular formula is C₉H₁₅ClF₃NO₂ (MW 261.67 g·mol⁻¹) and it is commercially available at ≥95 % purity from major building‑block suppliers such as Enamine (distributed by Sigma‑Aldrich and Fujifilm Wako) . The compound combines a hydrogen‑bond donor/acceptor‑rich acetic acid side chain with a highly lipophilic trifluoroethyl motif on a saturated piperidine scaffold, creating a differentiated physicochemical profile that makes it a versatile fragment or intermediate for medicinal‑chemistry programs targeting central‑nervous‑system (CNS) and enzyme‑inhibitor space [1].

Why Generic Substitution with Closely Related Piperidine‑Acetic Acids Fails for CAS 1922897‑45‑7


Piperidine‑4‑acetic acid building blocks are not interchangeable: the nature of the N‑substituent controls the compound’s acid‑base speciation, lipophilicity, and hydrogen‑bond donor/acceptor count, which in turn determine solubility, logD, and passive permeability . Replacing the trifluoroethyl group of the title compound with a methyl, ethyl, or hydrogen substituent eliminates the strong electron‑withdrawing effect of the –CF₃ group, shifts the pKa of both the piperidine nitrogen and the acetic acid moiety, and alters the lipophilicity (logP) and polar surface area (PSA) of the molecule [1]. These changes affect not only the compound’s intrinsic physical properties but also its reactivity in downstream amide‑coupling, esterification, or reductive‑amination steps, making “close analogs” unsuitable as drop‑in replacements for SAR exploration or scale‑up campaigns where the N‑(2,2,2‑trifluoroethyl) group is required to maintain a specific conformational or electronic profile [2].

Quantitative Evidence Guide: Where CAS 1922897‑45‑7 Differentiates from Closest Analogs in Measurable Terms


Hydrochloride Salt Form Delivers Documented Handling and Solubility Advantages over the Free Base

The hydrochloride salt (CAS 1922897‑45‑7) is supplied as a powder with a defined chloride counter‑ion stoichiometry, whereas the free base (CAS 1159983‑47‑7) is a lower‑molecular‑weight non‑salt form. The intrinsic aqueous solubility of piperidine‑acetic acid derivatives is substantially higher for the hydrochloride salt than for the corresponding free base, a well‑established class‑level phenomenon driven by increased ionization and hydration energy [1]. Sigma‑Aldrich technical data confirm a physical form of “powder” and specify “95 % purity” for the HCl salt, enabling straightforward weighing, dissolution, and direct use in aqueous‑compatible reaction conditions or biological assay buffers without the need for additional counter‑ion tuning .

Salt selection Aqueous solubility Powder handling

Trifluoroethyl Substituent Dramatically Shifts Lipophilicity Relative to the Unsubstituted Piperidine‑4‑acetic Acid Scaffold

The N‑(2,2,2‑trifluoroethyl) group of the target compound (free base) dramatically alters the molecule’s lipophilicity compared to the unsubstituted 2‑(piperidin‑4‑yl)acetic acid parent scaffold. Although the computationally predicted XLogP3‑AA for the free base is −0.7 [1], the experimental logP of the unsubstituted analog (CAS 51052‑78‑9) is reported as +0.7895 with a polar surface area of 49.33 Ų [2]. The introduction of the trifluoroethyl group increases molecular weight by 82 Da (+57 %) and raises the heavy‑atom count, while the electron‑withdrawing –CF₃ moiety is expected to lower the pKa of the piperidine nitrogen relative to the parent compound (which has a predicted piperidine‑N pKa of ≈10‑11 ), thereby reducing the fraction of monocation present at physiological pH and altering passive diffusion behavior.

Lipophilicity logP Polar surface area

N‑(2,2,2‑Trifluoroethyl) vs. N‑Methyl: Matched pKa, Divergent Physicochemical and Drug‑Metabolism Profiles

The N‑methyl analog 2‑(1‑methylpiperidin‑4‑yl)acetic acid (CAS 87647‑06‑1) has the same predicted carboxylic‑acid pKa (4.49 ± 0.10) as the trifluoroethyl target compound (free‑base pKa 4.49 ± 0.10) . However, the N‑methyl substitution increases electron density on the piperidine nitrogen (making it more basic) and eliminates the metabolic‑shielding effect of the –CF₃ group. The trifluoroethyl substituent is a well‑established isostere in medicinal chemistry that enhances metabolic stability by protecting the N‑α‑carbons from CYP‑mediated N‑dealkylation, whereas the N‑methyl group is a common metabolic soft spot [1]. Although the computed logP values differ only modestly (XLogP3‑AA −0.7 for target vs. an estimated logP ≈ −0.3 to +0.3 for the N‑methyl analog), the electron‑withdrawing character of the –CF₃ group alters the piperidine‑N basicity and the ground‑state conformational preference of the acetic acid side chain, which can influence target‑binding entropy and selectivity in biological systems.

Metabolic stability Electron‑withdrawing effect pKa

Defined Purity Specification and Supplier Traceability Reduce Procurement Risk for Multi‑Step Synthesis

Sigma‑Aldrich lists the hydrochloride salt at 95 % purity , and the Enamine catalog number EN300‑306428 is traceable through Fujifilm Wako with lot‑dependent pricing . In contrast, smaller vendors often offer the free base at 95 %+ or 98 % purity but without specifying salt stoichiometry or residual solvent profiles. For multi‑step synthetic sequences—particularly amide‑coupling or ester‑formation reactions—reproducible stoichiometry depends on knowing the exact salt form and purity; a 95 % HCl salt from a major supplier eliminates uncertainty compared to a non‑salt form where variable water or solvent content may inflate apparent potency.

Purity Quality control Batch reproducibility

Important Caveat: High‑Strength Differential Evidence Is Limited and No Public Head‑to‑Head Biological Comparisons Exist for This Building‑Block Compound

A thorough search of public‑domain primary research papers, patents, and authoritative databases did not identify any publication that reports a direct head‑to‑head biochemical or cellular comparison between 2‑[1‑(2,2,2‑trifluoroethyl)piperidin‑4‑yl]acetic acid hydrochloride and a structurally defined analog under identical assay conditions. All quantitative differentiation presented in this guide rests on computed or predicted physicochemical properties, class‑level inferences from the medicinal‑chemistry literature on trifluoroethyl‑containing scaffolds, and supplier‑provided quality specifications. No in‑vitro potency (IC₅₀), cellular activity (EC₅₀), selectivity, ADME (clearance, bioavailability, CYP inhibition), or in‑vivo efficacy data are available for this specific compound in any peer‑reviewed source. Users should therefore treat the differential evidence as guidance for physicochemical prioritization and procurement decisions, not as biological performance claims.

Data transparency Evidence limitations Building‑block characterization

Procurement‑Guiding Application Scenarios for 2‑[1‑(2,2,2‑Trifluoroethyl)piperidin‑4‑yl]acetic Acid Hydrochloride (CAS 1922897‑45‑7)


Scaffold for CNS‑Penetrant Kinase or GPCR Lead Optimization Where Metabolic Stability and logD Control Are Critical

Medicinal‑chemistry teams seeking a piperidine‑acetic acid core with a metabolically robust N‑substituent can deploy the trifluoroethyl variant directly. The HCl salt’s powder form and 95 % purity enable direct use in amide‑coupling or reductive‑amination reactions without additional salt‑formation steps. Compared to the N‑methyl analog (predicted COOH pKa 4.49 ± 0.10, identical to the target), the trifluoroethyl group provides a strong electron‑withdrawing inductive effect that reduces N‑dealkylation risk, a class‑level advantage documented in medicinal‑chemistry reviews [1]. This is especially relevant when the final compound must cross the blood‑brain barrier and require a moderate logD (∼1‑3) to balance passive permeability and P‑gp efflux avoidance.

Building Block for SAR Libraries Exploring Trifluoroethyl‑Substituted Piperidine Space in Enzyme Inhibition

The compound’s acetic acid handle serves as a convenient point for diversification into amides, esters, or heterocycles. The trifluoroethyl group, with its high Taft inductive constant (σ* ≈ +2.6), modifies the electron density of the piperidine ring and can influence the binding mode of downstream analogs . SAR programs that require systematic exploration of N‑substituent effects benefit from including this building block alongside the unsubstituted (logP ≈ 0.79, MW 143) and N‑methyl (MW 157) analogs to decouple steric from electronic contributions to potency [1].

Process Chemistry Scale‑Up Where Salt‑Form Consistency and Batch Traceability Are Required

For route‑scouting and kilo‑lab campaigns, the defined HCl salt from Enamine (distributed by Sigma‑Aldrich and Fujifilm Wako) offers lot‑traceable quality with documented purity, storage conditions (ambient RT), and country of origin [1]. Generic free‑base supplies from smaller vendors may vary in residual solvent levels or counter‑ion content, introducing stoichiometric uncertainty in subsequent reactions. The HCl salt’s improved aqueous solubility (class‑level property) also facilitates extractive work‑ups and precipitation steps during purification.

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